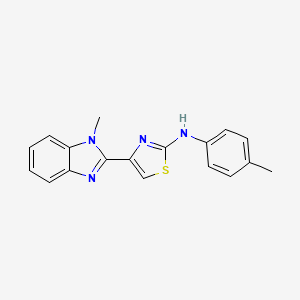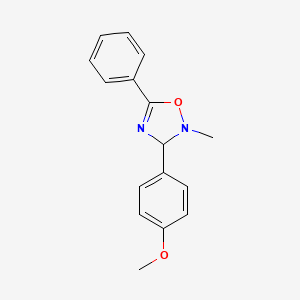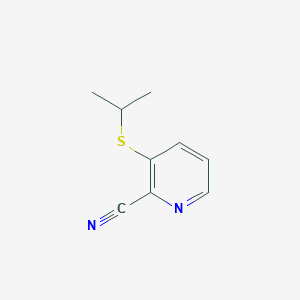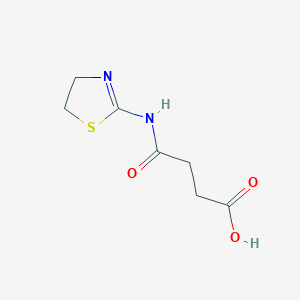![molecular formula C13H19NO2 B14239138 Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester CAS No. 512175-79-0](/img/structure/B14239138.png)
Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl ester group, and an amino group substituted with a 2-methylpropyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{Benzoic acid derivative} + \text{Ethanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of advanced techniques like microwave-assisted synthesis can also enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2-methylpropyl ester: Similar in structure but lacks the amino group.
Benzoic acid, 4-methyl-, 2-methylpropyl ester: Contains a methyl group on the benzene ring instead of an amino group.
Benzoic acid, 2-(2-methylpropyl)amino-, methyl ester: Similar but has a methyl ester group instead of an ethyl ester group.
Uniqueness
Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester is unique due to the presence of both the amino group and the ethyl ester group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactions that are not possible with other similar compounds.
Propiedades
Número CAS |
512175-79-0 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
ethyl 4-(2-methylpropylamino)benzoate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-13(15)11-5-7-12(8-6-11)14-9-10(2)3/h5-8,10,14H,4,9H2,1-3H3 |
Clave InChI |
NAMIQWYTTBVWTO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


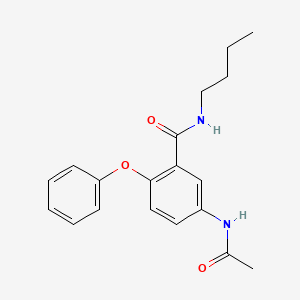

![3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-](/img/structure/B14239065.png)
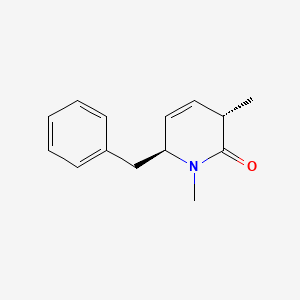
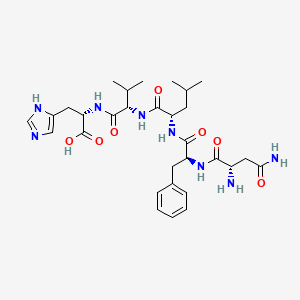
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
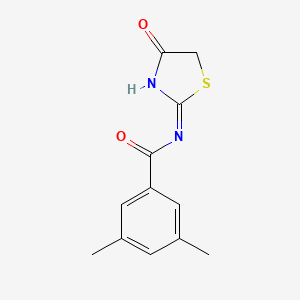
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)
